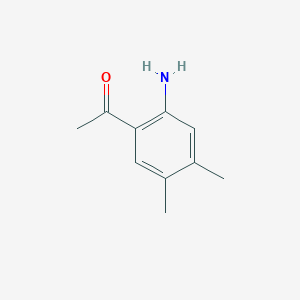

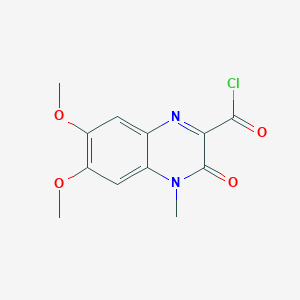

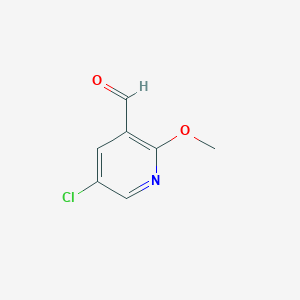

Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate, often involves the reaction of specific precursors under controlled conditions. For instance, Galenko et al. (2015) described the synthesis of methyl 4-piperidinopyrrole-2-carboxylates through a one-pot mode by a relay catalytic cascade reaction, which might share similarities with the synthetic routes for the compound (Galenko, Novikov, Tomashenko, & Khlebnikov, 2015).

Molecular Structure Analysis

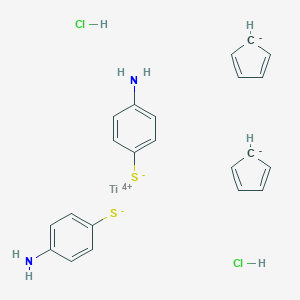

The molecular structure of pyrimidine derivatives, including Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate, is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule. Hu Yang (2009) conducted such an analysis on a closely related compound, providing insights into the crystal structure and spatial configuration, which could be analogous to our compound of interest (Yang, 2009).

Scientific Research Applications

1. Piperidine Derivatives in Drug Design

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

2. Triazole-Pyrimidine Hybrids as Neuroprotective and Anti-neuroinflammatory Agents

- Application Summary : Triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

3. Pyrimidine Derivatives as Antiviral Agents

- Application Summary : Pyrimidine and its derivatives have been proven to have antiviral activity .

- Methods of Application : The antiviral activity of pyrimidine derivatives is typically evaluated using cell-based assays, where the compound’s ability to inhibit viral replication is measured .

- Results or Outcomes : Pyrimidine derivatives have shown promising results in inhibiting the replication of various viruses .

4. Piperidine Derivatives in Multicomponent Reactions

- Application Summary : Piperidine derivatives are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .

- Methods of Application : The synthesis of piperidine derivatives involves various methods including cyclization, annulation, and amination .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-9-14-13(15-10(11)2)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLGHFDFQXJOGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)